N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide
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Overview
Description
The compound “N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide” is a complex organic molecule that contains a pyrrole ring and a pyrimidine ring . Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole . Pyrimidine is a six-membered ring with two nitrogen atoms . Both of these structures are often found in biologically active molecules.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole and pyrimidine rings in separate steps, followed by their connection via an appropriate linker . The exact methods would depend on the specific substituents and their positions on the rings .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a pyrrole ring and a pyrimidine ring connected by a two-carbon chain (the “2-ethyl” part of the name). The “amino” suggests the presence of an -NH2 group, and “methanesulfonamide” suggests a sulfonamide group (-SO2NH2) attached to a methane (CH3) group .Chemical Reactions Analysis
The reactivity of this compound would be expected to be similar to other compounds containing pyrrole and pyrimidine rings. Pyrroles can undergo electrophilic substitution reactions at the 2-position . Pyrimidines can also undergo a variety of reactions, including nucleophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the presence of any functional groups. Generally, compounds containing pyrrole and pyrimidine rings are aromatic and relatively stable . They may have moderate to high polarity depending on the substituents .Scientific Research Applications
Synthesis and Biological Activity
HMG-CoA Reductase Inhibitors : Methanesulfonamide pyrimidine-substituted compounds were synthesized and evaluated for their ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. One compound in this series showed significant potency, being more effective than lovastatin, a well-known cholesterol-lowering drug (Watanabe et al., 1997).
Metal Coordination Ligands : N-[2-(pyridin-2-yl)ethyl]-derivatives of methanesulfonamide were investigated for their molecular structures, highlighting their potential as ligands for metal coordination (Jacobs et al., 2013).
Synthesis of 4,7-Dihydroazolo[1,5-a]pyrimidines : A straightforward synthesis method was developed for 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines, which are side-products of the Biginelli-like reaction. This synthesis could be of interest for developing new compounds with potential biological activities (Shvets et al., 2020).
Potential Applications
Catalyst in Organic Synthesis : Nicotinium methane sulfonate, derived from nicotine and methane sulfonic acid, shows excellent catalytic activity in the synthesis of 2-amino-3-cyanopyridines, demonstrating the versatility of methanesulfonamide derivatives in catalyzing chemical reactions (Tamaddon & Azadi, 2018).
Inhibitors of Dihydrofolate Reductase : Certain derivatives were synthesized as inhibitors of dihydrofolate reductase (DHFR), an enzyme target for antitumor agents. These compounds showed significant inhibitory activity, indicating their potential in cancer treatment (Gangjee et al., 2007).
Chemical Properties and Interactions
Molecular Structures and Hydrogen Bonding : Research on N-[2-(pyridin-2-yl)ethyl] derivatives of methane- and benzene-sulfonamide provided insights into their molecular structures, hydrogen bonding, and potential interactions in supramolecular assemblies (Jacobs et al., 2013).
Chiral Nonracemic 1-(2-pyridinyl)ethylamines : The stereospecific substitutions of 1-(pyridinyl)ethyl methanesulfonates with various amines were studied, leading to the production of chiral nonracemic 1-(2-pyridinyl)ethylamines. This research provides insights into the synthesis and potential applications of chiral compounds in pharmaceuticals (Uenishi et al., 2004).
Degradation of Sulfonylurea Herbicides : Studies on the degradation of sulfosulfuron, a sulfonylurea herbicide, revealed the influence of abiotic factors such as pH and temperature on its stability, providing insights into environmental behavior and breakdown pathways of similar compounds (Saha & Kulshrestha, 2002).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S/c1-10-15-11(13-5-6-14-20(2,18)19)9-12(16-10)17-7-3-4-8-17/h3-4,7-9,14H,5-6H2,1-2H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMOFSFANBNFNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=C2)NCCNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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